N-Methyl-2-phenylpropane-1-sulfonamide

Catalog No.
S15940832
CAS No.
M.F
C10H15NO2S
M. Wt
213.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-2-phenylpropane-1-sulfonamide

Product Name

N-Methyl-2-phenylpropane-1-sulfonamide

IUPAC Name

N-methyl-2-phenylpropane-1-sulfonamide

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

InChI

InChI=1S/C10H15NO2S/c1-9(8-14(12,13)11-2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3

InChI Key

QHGACBBRHQOWAC-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)NC)C1=CC=CC=C1

N-Methyl-2-phenylpropane-1-sulfonamide is a sulfonamide compound with the molecular formula C10H15NO2SC_{10}H_{15}NO_2S and a molecular weight of approximately 213.30 g/mol. It features a sulfonamide functional group attached to a phenylpropane backbone, specifically with a methyl group on the nitrogen atom. This structural configuration contributes to its unique chemical properties and biological activities. The IUPAC name reflects its systematic structure, and it is classified under various chemical databases such as PubChem and BenchChem, where it is identified by the CAS number 1423791-96-1 .

  • Oxidation: The sulfonamide group can be oxidized to form sulfonic acids, using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: It can be reduced to form amines, typically utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The sulfonamide group is capable of undergoing nucleophilic substitution reactions with various nucleophiles, including amines and alcohols .

Common Reaction Conditions

Reaction TypeCommon ReagentsMajor Products Formed
OxidationHydrogen peroxide, potassium permanganateSulfonic acids
ReductionLithium aluminum hydride, sodium borohydrideAmines
SubstitutionAmines, alcoholsSubstituted sulfonamides

N-Methyl-2-phenylpropane-1-sulfonamide exhibits notable biological activity, particularly as an enzyme inhibitor. Its sulfonamide group allows it to interact with specific enzymes by forming hydrogen bonds at their active sites. This interaction can inhibit enzyme activity, leading to various biological effects such as antibacterial and antifungal properties . Additionally, research indicates potential applications in studying protein interactions and enzyme inhibition mechanisms .

The synthesis of N-Methyl-2-phenylpropane-1-sulfonamide typically involves the reaction of 2-phenylpropane-1-sulfonyl chloride with methylamine. This reaction is conducted in the presence of a base like triethylamine to neutralize the hydrochloric acid produced. Common solvents for this reaction include dichloromethane, and it is usually performed at room temperature for optimal yield .

Industrial Production

In industrial settings, the synthesis process is scaled up using large reactors and continuous flow systems. Optimization of reaction conditions is crucial to maximize both yield and purity, often involving purification techniques such as recrystallization or chromatography .

N-Methyl-2-phenylpropane-1-sulfonamide has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Utilized in studies related to enzyme inhibition and protein interactions.
  • Industry: Employed in the production of polymers and other materials due to its unique chemical properties .

Research into the interaction of N-Methyl-2-phenylpropane-1-sulfonamide with biological targets has highlighted its potential as a therapeutic agent. The compound's ability to form stable interactions with enzymes suggests its utility in drug design and development, especially in targeting specific pathways involved in disease processes .

Several compounds share structural similarities with N-Methyl-2-phenylpropane-1-sulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
2-Methyl-1-phenylpropane-1-sulfonamideSimilar structure but lacks the methyl group on nitrogenLess stable due to absence of methyl group
tert-ButanesulfinamideContains a sulfinamide group instead of a sulfonamide groupDifferent functional group affects reactivity
N-Methyl-N-phenyl sulfonamideSimilar sulfonamide structure but different substituentsVariation in substituents alters properties

Uniqueness

N-Methyl-2-phenylpropane-1-sulfonamide stands out due to its specific molecular configuration that enhances stability and reactivity compared to similar compounds. The methyl group on the nitrogen atom plays a critical role in its biological activity and interaction capabilities with various molecular targets .

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

213.08234989 g/mol

Monoisotopic Mass

213.08234989 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-15

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